molecular formula C10H10FNO B6204132 3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine CAS No. 1530825-00-3

3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine

Cat. No.: B6204132
CAS No.: 1530825-00-3
M. Wt: 179.2
InChI Key:
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Description

3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine is an organic compound with the molecular formula C10H10FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a cyclopropane ring in its structure makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 1-methylcyclopropanecarboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors to handle bulk quantities of starting materials.

    Automated Processes: Automation and continuous flow processes are employed to ensure consistent quality and yield.

    Quality Control: Rigorous quality control measures are in place to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropane ring contribute to its unique chemical properties, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoropyridine: Lacks the cyclopropane ring and carbonyl group.

    5-(1-methylcyclopropanecarbonyl)pyridine: Lacks the fluorine atom.

    3-chloro-5-(1-methylcyclopropanecarbonyl)pyridine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-fluoro-5-(1-methylcyclopropanecarbonyl)pyridine is unique due to the combination of a fluorine atom and a cyclopropane ring in its structure. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

1530825-00-3

Molecular Formula

C10H10FNO

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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